Sunitinib-d10

説明

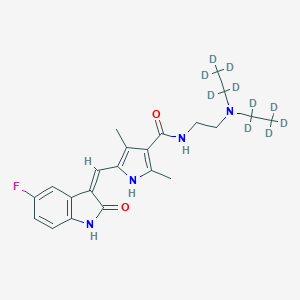

Structure

3D Structure

特性

IUPAC Name |

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-BLSNYXODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649135 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126721-82-1 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Sunitinib-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Sunitinib-d10, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Sunitinib. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Sunitinib, designed for use in mass spectrometry-based quantification assays. The deuterium labeling provides a distinct mass-to-charge ratio, allowing for its differentiation from the unlabeled Sunitinib while maintaining nearly identical chemical and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound in comparison to its non-deuterated counterpart, Sunitinib.

| Property | This compound | Sunitinib |

| Appearance | Yellow Solid[1] | Yellow to orange powder[2] |

| Molecular Formula | C₂₂H₁₇D₁₀FN₄O₂[3][4][5][6] | C₂₂H₂₇FN₄O₂[7] |

| Molecular Weight | 408.54 g/mol [5][6] | 398.47 g/mol |

| Exact Mass | 408.2746 Da[5] | 398.2118 Da |

| Solubility | Soluble in DMSO[3] | Soluble in DMSO at 40 mg/mL. Poorly soluble in ethanol and water (maximum solubility in water ~10-50 µM).[8] |

| pKa (Sunitinib malate) | Not explicitly available, expected to be similar to Sunitinib | 8.95[2] |

| LogP | 3.99[4] | 5.2 (octanol/water at pH 7 for Sunitinib malate)[2] |

| Polar Surface Area (PSA) | 84.21 Ų[4] | 77.2 Ų |

| Storage Temperature | -20°C[3][5] | -20°C[8] |

| Stability | ≥ 4 years at -20°C[3] | Stable in oral suspension for at least 60 days at room temperature and 4°C.[9][10] Lyophilized form is stable for 24 months at -20°C.[8] |

Mechanism of Action of Sunitinib

Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression.[7] Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3).[11][12] By blocking the signaling of these receptors, Sunitinib disrupts downstream pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[11]

References

- 1. This compound | 1126721-82-1 [chemicalbook.com]

- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 3. caymanchem.com [caymanchem.com]

- 4. Sunitinib D10 | CAS#:1126721-82-1 | Chemsrc [chemsrc.com]

- 5. This compound | CAS 1126721-82-1 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS No- 1126721-82-1 | Simson Pharma Limited [simsonpharma.com]

- 7. Sunitinib - Wikipedia [en.wikipedia.org]

- 8. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. Stability of sunitinib in oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

The Core Mechanism of Sunitinib-d10 as an Internal Standard in Bioanalytical Quantification

This technical guide provides an in-depth exploration of the mechanism of action of Sunitinib-d10 as an internal standard for the accurate quantification of the tyrosine kinase inhibitor, Sunitinib, in biological matrices. This document is intended for researchers, scientists, and drug development professionals who utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and therapeutic drug monitoring studies.

Introduction to Sunitinib and the Need for Precise Quantification

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). It functions by inhibiting several RTKs, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impeding tumor angiogenesis and cell proliferation. Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, precise and accurate measurement of Sunitinib concentrations in biological fluids is crucial for optimizing therapeutic outcomes and minimizing toxicity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. To mitigate these variabilities, an internal standard is employed. The ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical procedure but is distinguishable by the mass spectrometer.

The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)

The use of a stable isotope-labeled version of the analyte as an internal standard is the cornerstone of stable isotope dilution mass spectrometry (SID-MS). In this technique, a known amount of the isotopically labeled compound (e.g., this compound) is added to the biological sample prior to any sample preparation steps. Because the stable isotope-labeled internal standard is chemically and physically almost identical to the native analyte, it experiences the same degree of loss during sample preparation, the same extent of matrix effects in the ion source, and the same response to instrument fluctuations.

The mass spectrometer, however, can differentiate between the analyte and the internal standard due to their mass difference. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric measurement effectively cancels out any variations that affect both compounds equally, leading to highly accurate and precise results.

This compound: The Ideal Internal Standard for Sunitinib Analysis

This compound is a deuterated analog of Sunitinib, where ten hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes it an exemplary internal standard for the quantification of Sunitinib for several key reasons.

Mechanism of Action of this compound

The fundamental mechanism of action of this compound as an internal standard lies in its ability to mimic the behavior of Sunitinib throughout the analytical workflow. This mimicry allows for the correction of potential errors at various stages:

-

Sample Preparation: During protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of Sunitinib from the sample will be accompanied by a proportional loss of this compound.

-

Chromatographic Separation: Due to the negligible effect of deuterium substitution on polarity, this compound co-elutes with Sunitinib from the liquid chromatography column. This is critical because it ensures that both compounds enter the mass spectrometer ion source at the same time and are therefore subjected to the same matrix effects.

-

Ionization: In the mass spectrometer's ion source, Sunitinib and this compound exhibit nearly identical ionization efficiencies. Any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same degree.

-

Detection: By monitoring the specific precursor-to-product ion transitions for both Sunitinib and this compound, the instrument can independently measure their respective signal intensities. The ratio of these intensities remains constant despite variations in the absolute signals, providing a robust basis for quantification.

In essence, this compound acts as a reliable tracer, accounting for any procedural inconsistencies and ensuring that the final calculated concentration of Sunitinib is a true representation of its level in the original sample.

Quantitative Data Summary

The following tables summarize typical mass spectrometric and chromatographic parameters used in the analysis of Sunitinib with this compound as the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sunitinib | 399.3 | 283.0 |

| This compound | 409.2 | 325.9 |

Table 1: Typical Mass-to-Charge (m/z) Transitions for Sunitinib and this compound.

| Parameter | Condition |

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (e.g., 65:35, v/v) |

| Flow Rate | 0.150 - 0.250 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Table 2: Representative Liquid Chromatography and Mass Spectrometry Conditions.

Experimental Protocols

The following is a generalized protocol for the quantification of Sunitinib in human plasma using this compound as an internal standard.

5.1. Materials and Reagents

-

Sunitinib analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

5.2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock solutions of Sunitinib and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a working solution of the internal standard (this compound) by diluting the stock solution.

-

Prepare calibration standards by spiking blank human plasma with appropriate volumes of the Sunitinib stock solution to achieve a desired concentration range (e.g., 0.2 to 500 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

5.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add a fixed volume (e.g., 20 µL) of the this compound working solution.

-

Vortex briefly to mix.

-

Add a protein precipitating agent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

5.4. LC-MS/MS Analysis

-

Equilibrate the LC-MS/MS system with the mobile phase.

-

Inject the prepared samples.

-

Acquire data in the Multiple Reaction Monitoring (MRM) mode, monitoring the transitions specified in Table 1.

5.5. Data Analysis

-

Integrate the peak areas for both Sunitinib and this compound.

-

Calculate the peak area ratio (Sunitinib peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of Sunitinib in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: Sunitinib's mechanism of action by inhibiting key receptor tyrosine kinases.

Caption: A typical experimental workflow for Sunitinib quantification using an internal standard.

Caption: How the internal standard corrects for analytical variability to yield an accurate result.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Sunitinib. Its mechanism of action as an internal standard is rooted in the principles of stable isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow it to effectively normalize for variations inherent in the LC-MS/MS workflow. The use of this compound ensures the generation of high-quality, reliable pharmacokinetic and therapeutic drug monitoring data, which is paramount for the safe and effective clinical use of Sunitinib. This technical guide has provided a comprehensive overview of its core mechanism, practical application, and the foundational principles that underscore its importance in modern bioanalytical chemistry.

An In-depth Technical Guide to the Synthesis and Purification of Sunitinib-d10

This technical guide provides a comprehensive overview of the synthesis and purification methods for Sunitinib-d10, a deuterated isotopologue of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

This compound is a valuable internal standard for pharmacokinetic and metabolic studies of Sunitinib due to its mass shift, which allows for precise quantification in biological matrices using mass spectrometry. The deuterium labeling is strategically placed on the two ethyl groups of the N,N-diethylethylenediamine side chain.

Proposed Synthesis of this compound

Synthesis of the Deuterated Intermediate: N,N-di(ethyl-d5)ethylenediamine

A plausible method for the synthesis of N,N-di(ethyl-d5)ethylenediamine involves the alkylation of ethylenediamine with a deuterated ethyl halide.

Experimental Protocol:

-

Reaction Setup: To a solution of ethylenediamine (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents).

-

Alkylation: Cool the mixture to 0°C and add ethyl-d5 iodide (2.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N,N-di(ethyl-d5)ethylenediamine.

Final Assembly of this compound

The final steps of the Sunitinib synthesis are well-documented in various patents. The following protocol is an adaptation for the synthesis of the deuterated analogue.

Experimental Protocol:

-

Amide Coupling: To a solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 equivalent) in DMF, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Addition of Deuterated Amine: Add the synthesized N,N-di(ethyl-d5)ethylenediamine (1.1 equivalents) to the reaction mixture, followed by DIPEA (2.0 equivalents).

-

Reaction Progression: Stir the reaction at room temperature for 12-18 hours. Monitor the formation of N-(2-(di(ethyl-d5)amino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide by LC-MS.

-

Condensation: To the reaction mixture, add 5-fluoro-2-oxindole (1.0 equivalent) and a catalytic amount of pyrrolidine.

-

Heating and Precipitation: Heat the mixture to 80-100°C for 4-6 hours. Upon cooling, the this compound product will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent like methanol or diethyl ether, and dry under vacuum to obtain crude this compound.

Purification Methods for this compound

High purity of this compound is crucial for its application as an internal standard. The following purification methods, adapted from protocols for Sunitinib, can be employed.

Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Experimental Protocol:

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent system. Suitable solvents include methanol, ethanol, or a mixture of dimethyl sulfoxide (DMSO) and ethanol.

-

Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Purity Assessment: The purity of the recrystallized this compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity of >99.5% is often achievable.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be utilized.

Experimental Protocol:

-

Column: A reversed-phase C18 column is suitable for the purification of this compound.

-

Mobile Phase: A gradient of acetonitrile in water with a modifier such as 0.1% formic acid or trifluoroacetic acid can be used.

-

Detection: The elution of the compound can be monitored using a UV detector at a wavelength of approximately 420-430 nm.

-

Fraction Collection: Collect the fractions containing the pure this compound.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid should be dried under high vacuum.

Quantitative Data

The following tables summarize the available quantitative data for Sunitinib synthesis, which can be considered as target parameters for the synthesis of this compound.

Table 1: Reported Yields for Sunitinib Synthesis Steps

| Reaction Step | Starting Material | Product | Reported Yield (%) |

| Amidation | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | ~75-85% |

| Condensation | N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-2-oxindole | Sunitinib | >78% |

| Recrystallization | Crude Sunitinib Malate | Pure Sunitinib Malate Crystal Form I | 96% |

Table 2: Analytical Data for Commercially Available this compound

| Parameter | Specification |

| Chemical Formula | C₂₂H₁₇D₁₀FN₄O₂ |

| Molecular Weight | 408.5 g/mol |

| Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₁₀) |

| Appearance | Yellow to orange solid |

Visualizations

Sunitinib Mechanism of Action

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth and angiogenesis.

Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.

Proposed Synthetic Workflow for this compound

The following diagram illustrates the proposed multi-step synthesis of this compound.

Mass Spectrometry Fragmentation of Sunitinib-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Sunitinib-d10, a deuterated internal standard for the multi-targeted tyrosine kinase inhibitor, Sunitinib. This document details the observed fragmentation pathways, presents quantitative data from various studies, and provides exemplary experimental protocols for its analysis.

Introduction to Sunitinib and its Deuterated Analog

Sunitinib is an oral medication used for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. It functions by inhibiting multiple receptor tyrosine kinases (RTKs), thereby blocking cellular signaling pathways involved in tumor growth and angiogenesis. This compound is a stable isotope-labeled version of Sunitinib, which serves as an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. The inclusion of ten deuterium atoms increases the mass of the molecule, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties.

Mass Spectrometry Fragmentation Pattern

Under electrospray ionization (ESI) in positive ion mode, both Sunitinib and this compound are readily protonated to form the precursor ions [M+H]⁺. The fragmentation of these precursor ions upon collision-induced dissociation (CID) provides characteristic product ions that are utilized for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in quantitative mass spectrometry.

Sunitinib Fragmentation

The protonated Sunitinib molecule ([M+H]⁺ at m/z 399.0) primarily fragments to produce a major product ion at m/z 283.2.[1][2] Another notable, though less intense, fragment is observed at m/z 326.2.[3]

This compound Fragmentation

The protonated this compound molecule ([M+H]⁺ at m/z 409.1) exhibits a more complex fragmentation pattern, with two primary fragmentation pathways reported in the literature.

-

Pathway A: Formation of m/z 283.2: Several studies report the formation of a product ion at m/z 283.2.[1] This indicates that the ten deuterium atoms are located on a part of the molecule that is lost during this fragmentation.

-

Pathway B: Formation of m/z 325.9: Another commonly reported fragmentation pathway results in a product ion at m/z 325.9.[4] This suggests a different fragmentation mechanism where some of the deuterium atoms are retained in the product ion.

The observed differences in the fragmentation of this compound likely arise from variations in mass spectrometer settings, such as collision energy.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathways for both Sunitinib and this compound.

References

- 1. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. btrc-charity.org [btrc-charity.org]

- 4. ovid.com [ovid.com]

The Role of Deuterated Sunitinib in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of deuterated sunitinib in pharmacokinetic (PK) studies. Sunitinib, an oral multi-targeted tyrosine kinase inhibitor, is a critical therapy for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Understanding its pharmacokinetic profile is essential for optimizing efficacy and safety. This guide will delve into the established use of deuterated sunitinib as an internal standard in bioanalytical assays and explore its potential as a therapeutic agent with a modified pharmacokinetic profile.

Introduction to Sunitinib and the Role of Deuteration

Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of its primary active metabolite, N-desethyl sunitinib (SU12662).[2][3] This metabolite has a similar potency to the parent drug.[2] The process of N-de-ethylation is a key determinant of the drug's metabolic clearance.

Deuteration, the substitution of hydrogen atoms with their heavy isotope deuterium, can significantly alter the pharmacokinetic properties of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a more favorable dosing regimen.

Sunitinib Pharmacokinetics

The pharmacokinetic profile of sunitinib has been well-characterized in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters for sunitinib and its active metabolite, SU12662.

Table 1: Pharmacokinetic Parameters of Sunitinib in Humans

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 6 - 12 hours | [4][5] |

| Protein Binding | 95% | [4][5] |

| Apparent Volume of Distribution (Vd/F) | 2230 L | [4][5] |

| Elimination Half-Life | 40 - 60 hours | [1] |

| Primary Route of Elimination | Feces (61%) | [4] |

Table 2: Pharmacokinetic Parameters of N-desethyl Sunitinib (SU12662) in Humans

| Parameter | Value | Reference |

| Protein Binding | 90% | [4][5] |

| Elimination Half-Life | 80 - 110 hours | [1] |

Table 3: Mean Steady-State Trough Concentrations (C0) and Area Under the Curve (AUC) of Sunitinib and SU12662 in Metastatic Renal Cell Carcinoma Patients

| Analyte | Mean C0 (ng/mL) | Mean AUC0-24 (ng·h/mL) | Reference |

| Sunitinib | 76.7 ± 39.8 | 2125.7 ± 1056.6 | [6][7] |

| N-desethyl Sunitinib (SU12662) | 16.8 ± 9.5 | 463.3 ± 291.7 | [6][7] |

Deuterated Sunitinib in Bioanalytical Methods

The most established role of deuterated sunitinib is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to sunitinib, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer, enabling accurate quantification of sunitinib and its metabolites in biological matrices like plasma.

Theoretical Role of Deuterated Sunitinib in Modifying Pharmacokinetics

While direct comparative in vivo pharmacokinetic data for a therapeutically intended deuterated sunitinib is not publicly available, its metabolic pathway allows for a clear hypothesis on how deuteration could beneficially alter its profile.

The primary metabolic pathway of sunitinib is N-de-ethylation, which is catalyzed by CYP3A4.[2] By strategically placing deuterium atoms on the ethyl group that is removed, the rate of this metabolic step could be reduced.

Figure 1: Conceptual diagram of sunitinib metabolism and the potential impact of deuteration.

A slower rate of metabolism for deuterated sunitinib could lead to:

-

Increased plasma concentrations of the parent drug.

-

A longer elimination half-life.

-

An overall increase in drug exposure (AUC).

-

A lower ratio of the active metabolite (SU12662) to the parent drug.

These modifications could potentially translate to a more favorable dosing regimen, such as lower or less frequent doses, which might reduce treatment-related toxicities while maintaining therapeutic efficacy.

Experimental Protocols for Sunitinib Pharmacokinetic Studies

The following outlines a general methodology for a clinical pharmacokinetic study of sunitinib, based on protocols described in the literature.

5.1. Study Design A typical study would involve oral administration of a single dose of sunitinib to healthy volunteers or patients.[8] A crossover design may be used for bioequivalence studies.[8]

5.2. Dosing Participants would receive a standardized oral dose of sunitinib malate, for example, 12.5 mg or 50 mg.[8][9]

5.3. Sample Collection Serial blood samples would be collected at predetermined time points, such as pre-dose, and at various intervals post-dose (e.g., 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours) to capture the full pharmacokinetic profile.[8] Blood samples are typically collected in EDTA-containing tubes.

5.4. Sample Processing and Analysis Plasma is separated from the blood samples by centrifugation. The concentrations of sunitinib and SU12662 in the plasma are then determined using a validated LC-MS/MS method, with deuterated sunitinib used as an internal standard.

5.5. Pharmacokinetic Analysis The plasma concentration-time data for each participant is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

Figure 2: General experimental workflow for a sunitinib pharmacokinetic study.

Signaling Pathways and Rationale for Pharmacokinetic Optimization

Sunitinib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1] These receptors are crucial for tumor angiogenesis and cell proliferation. Maintaining plasma concentrations of sunitinib and its active metabolite within a therapeutic window is believed to be important for sustained inhibition of these pathways and, consequently, for clinical efficacy. A positive correlation has been observed between drug exposure (AUC) and improved clinical outcomes, such as longer overall survival and time to progression.[10]

By modifying the pharmacokinetic profile through deuteration to increase drug exposure and/or reduce peak-to-trough fluctuations, it may be possible to enhance the inhibition of these critical signaling pathways, potentially leading to improved patient outcomes.

Figure 3: Simplified signaling pathway inhibited by sunitinib.

Conclusion

Deuterated sunitinib plays a crucial, well-established role as an internal standard for the accurate quantification of sunitinib and its metabolites in pharmacokinetic studies. Furthermore, based on the principles of the kinetic isotope effect and the known metabolic pathways of sunitinib, deuteration presents a promising strategy for developing a next-generation sunitinib analog with an optimized pharmacokinetic profile. Such a molecule could potentially offer improved therapeutic efficacy and a better safety profile, making it a significant area for future research and development in oncology.

References

- 1. Sunitinib - Wikipedia [en.wikipedia.org]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. masis.jp [masis.jp]

- 7. oncotarget.com [oncotarget.com]

- 8. Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alternate sunitinib schedules in patients with metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Stable Isotope-Labeled Sunitinib in Advancing Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) sunitinib has emerged as an indispensable tool in the field of pharmacology and drug development, particularly in the context of oncology. This powerful analog, in which one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium (²H), carbon-13 (¹³C)), provides a unique signature for tracing and quantifying the parent drug and its metabolites with exceptional precision. This guide delves into the core applications of SIL-sunitinib, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to empower researchers in their quest for a deeper understanding of this pivotal anti-cancer agent.

Core Application: The Gold Standard Internal Standard in Bioanalytical Methods

The most prominent and well-documented application of stable isotope-labeled sunitinib is its use as an internal standard (IS) in quantitative bioanalytical methods, predominantly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The structural and physicochemical similarity of the SIL-sunitinib to the unlabeled analyte ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for variations in sample processing and matrix effects, leading to highly accurate and precise quantification of sunitinib and its primary active metabolite, N-desethyl sunitinib (SU12662), in complex biological matrices such as human plasma.[3][4][5][6]

Quantitative Data from Bioanalytical Method Validations

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods that utilize stable isotope-labeled sunitinib as an internal standard.

Table 1: Mass Spectrometry Parameters for Sunitinib, SU12662, and SIL-Sunitinib

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Sunitinib | 399 | 326 | [3][4] |

| Sunitinib | 399.3 | 283.0 | [7] |

| SU12662 | 371 | 283 | [3][4] |

| SU12662 | 371.2 | 283.1 | [7] |

| Deuterated Sunitinib (IS) | 409 | 326 | [3][4] |

| Sunitinib-d10 (IS) | 409.2 | 325.9 | [7] |

Table 2: Performance Characteristics of Validated Bioanalytical Methods

| Parameter | Sunitinib | SU12662 | Reference |

| Linearity Range (ng/mL) | 0.200 - 50.0 | 0.200 - 50.0 | [3][4] |

| 1 - 200 | 1 - 200 | [7] | |

| 0.1 - 100 | 0.2 - 200 | [8] | |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.200 | 0.200 | [3][4] |

| 1 | 1 | [7] | |

| 0.1 | 0.2 | [8] | |

| Within-run Precision (%CV) | < 11.7% | < 11.7% | [3][4] |

| Between-run Precision (%CV) | < 11.7% | < 11.7% | [3][4] |

| Accuracy (% Bias) | 90.5% - 106.8% | 90.5% - 106.8% | [3][4] |

| Recovery | 98.8% - 111.4% | 98.8% - 111.4% | [7] |

Detailed Experimental Protocols

A fundamental experimental workflow for the quantification of sunitinib and SU12662 in human plasma using a stable isotope-labeled internal standard is outlined below. It is crucial to note that sunitinib is light-sensitive, necessitating that all sample handling and extraction procedures be performed under sodium light or in amber vials to prevent the isomerization of the Z (cis) isomer to the E (trans) isomer.[3][4][6]

Sample Preparation and Extraction

-

Plasma Collection: Collect human blood samples in tubes containing potassium EDTA as an anticoagulant.

-

Internal Standard Spiking: To a 100 µL aliquot of human plasma, add a precise volume of the deuterated sunitinib internal standard solution.[3][4]

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Method A (Liquid-Liquid Extraction): Add a suitable organic solvent, such as tert-butyl methyl ether, to the plasma sample. Vortex vigorously to ensure thorough mixing and protein precipitation.[4]

-

Method B (Protein Precipitation): Add acetonitrile to the plasma sample, followed by vortexing to precipitate proteins.[9]

-

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solution for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: Employ a reverse-phase C18 column (e.g., Acquity UPLC BEH C18) to separate sunitinib, SU12662, and the internal standard.[4] A gradient elution with a mobile phase consisting of acetonitrile and water with an additive like formic acid is typically used.[8][10]

-

Mass Spectrometric Detection: Utilize a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[7] Monitor the specific precursor-to-product ion transitions for each analyte as detailed in Table 1.

Visualizing Key Processes with Graphviz

To further elucidate the experimental and biological pathways, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Obtaining the Certificate of Analysis for Sunitinib-d10

For researchers, scientists, and drug development professionals utilizing Sunitinib-d10 as an internal standard, the Certificate of Analysis (CoA) is an indispensable document. It provides a comprehensive quality assessment of the specific batch of the compound, ensuring the accuracy and reliability of experimental results. This guide details where to find the CoA for this compound, the critical data it contains, and the analytical methods used to generate this information.

Locating the Certificate of Analysis

The Certificate of Analysis for this compound is provided by the manufacturer or supplier of the chemical. While a general product information sheet may be publicly available, the CoA is typically specific to a particular production lot and is most commonly obtained through the following channels:

-

Supplier Websites: Major chemical suppliers provide access to the CoA on their respective websites. This may be a downloadable document on the product page or available by entering the specific batch number. For instance, Cayman Chemical notes that batch-specific analytical results are provided on each certificate of analysis.[1][2] Similarly, Santa Cruz Biotechnology indicates that lot-specific data is available on their CoAs.[3]

-

With Product Shipment: A printed copy of the CoA is often included with the product upon delivery. It is crucial to retain this document for laboratory records and quality assurance purposes.

Several reputable suppliers offer this compound and provide a Certificate of Analysis with their products. These include:

-

Cayman Chemical[1]

-

Simson Pharma, which states that every compound they produce is accompanied by a Certificate of Analysis.[7]

-

LGC Standards, which provides a certificate with the product, especially for exact weight packaging.[8][9]

-

Veeprho[10]

-

Aquigen Bio Sciences[11]

Quantitative Data Summary

The Certificate of Analysis for this compound provides essential quantitative data that is critical for its use as an internal standard in analytical chemistry. The following table summarizes the key parameters typically found on a CoA.

| Parameter | Typical Specification | Description |

| Chemical Purity | ≥95% (often ≥98%) | The percentage of the desired compound in the sample, typically determined by High-Performance Liquid Chromatography (HPLC).[2][9] |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d10) | The extent to which hydrogen atoms have been replaced by deuterium, ensuring the isotopic purity of the standard.[1][2] |

| Residual Solvents | Varies by synthesis method | The amount of any remaining solvents from the manufacturing process, usually determined by Gas Chromatography (GC). |

| Water Content | Varies | The percentage of water in the solid material, typically measured by Karl Fischer titration. |

| Mass Spectrometry Data | Conforms to structure | Provides the mass-to-charge ratio (m/z) of the molecule, confirming its identity and isotopic enrichment. |

Experimental Protocols

The data presented in the Certificate of Analysis is generated through rigorous analytical testing. Below are the detailed methodologies for the key experiments used to certify this compound.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the this compound sample by separating it from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent, such as DMSO, to a known concentration.[2]

-

A small volume of the sample solution is injected onto a C18 reverse-phase HPLC column.

-

A mobile phase gradient, typically consisting of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, is used to elute the compound and any impurities from the column.

-

The UV detector monitors the absorbance at a specific wavelength (e.g., the λmax of Sunitinib).

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

2. Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and identity of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Method:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecules are ionized, typically using electrospray ionization (ESI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₂₂H₁₇D₁₀FN₄O₂), which has a formula weight of approximately 408.5 g/mol .[1][6]

-

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound and the positions of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer.

-

Method:

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

In the ¹H NMR spectrum, the absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.

-

The remaining signals in the ¹H and ¹³C spectra should be consistent with the overall structure of the Sunitinib molecule.

-

Visualizations

To further clarify the processes and information involved, the following diagrams illustrate the logical flow of obtaining and interpreting a Certificate of Analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CheMondis Marketplace [chemondis.com]

- 6. immunomart.com [immunomart.com]

- 7. This compound | CAS No- 1126721-82-1 | Simson Pharma Limited [simsonpharma.com]

- 8. This compound | CAS 1126721-82-1 | LGC Standards [lgcstandards.com]

- 9. This compound | CAS 1126721-82-1 | LGC Standards [lgcstandards.com]

- 10. veeprho.com [veeprho.com]

- 11. Sunitinib D10 | CAS No: 1126721-82-1 [aquigenbio.com]

Commercially available Sunitinib-d10 suppliers and pricing

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on the commercially available deuterated internal standard, Sunitinib-d10. This document outlines its suppliers, key technical data, and detailed experimental protocols for its application in quantitative analysis.

Introduction to this compound

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy, notably for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). It functions by inhibiting several RTKs, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are crucial for tumor angiogenesis and cell proliferation. This compound is a stable, isotopically labeled version of Sunitinib, where ten hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise measurement of Sunitinib in biological matrices.

Commercial Suppliers and Pricing

This compound is available from a variety of chemical suppliers that specialize in reference standards and research chemicals. The following table summarizes some of the known suppliers and provides an indication of pricing. Note that prices are subject to change and may vary based on the quantity and purity required.

| Supplier | Available Quantities | Indicative Pricing (USD) | CAS Number |

| MedChemExpress | 1 mg, 5 mg | $230 (1 mg), $690 (5 mg) | 1126721-82-1 |

| Cayman Chemical | - | - | 1126721-82-1 |

| Simson Pharma Limited | - | - | 1126721-82-1 |

| LGC Standards | 1 mg, 5 mg, 10 mg | Login required for pricing | 1126721-82-1 |

| Veeprho | - | Request a quote | 1126721-82-1 |

| Acanthus Research | 100 mg | Request a quote | 1126721-82-1 |

| Aquigen Bio Sciences | - | - | 1126721-82-1 |

| ARTIS STANDARDS | - | - | 1126721-82-1 |

Technical Data

The following table provides key quantitative and technical specifications for this compound, compiled from various suppliers.

| Parameter | Value |

| Chemical Name | N-[2-[di(ethyl-1,1,2,2,2-d5)amino]ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| Molecular Formula | C₂₂H₁₇D₁₀FN₄O₂ |

| Formula Weight | 408.5 g/mol |

| CAS Number | 1126721-82-1 |

| Purity | ≥99% deuterated forms (d₁-d₁₀); >95% (HPLC) |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Sunitinib Signaling Pathway

Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases on the cell surface. This blockage disrupts downstream signaling cascades that are critical for cancer cell growth, proliferation, and the formation of new blood vessels (angiogenesis). The diagram below illustrates the primary targets of Sunitinib and the key signaling pathways it affects.

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the quantification of Sunitinib in biological samples by LC-MS/MS. The following is a generalized protocol synthesized from multiple validated methods. Researchers should optimize and validate the method for their specific matrix and instrumentation.

1. Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent such as methanol or DMSO.

-

This compound Working Solution (e.g., 0.2 ng/mL): Serially dilute the stock solution with a suitable solvent (e.g., acetonitrile/water) to the final working concentration.

Methodological & Application

Application Note: High-Throughput Quantification of Sunitinib in Human Plasma using Sunitinib-d10 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sunitinib in human plasma. Sunitinib, a multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers. Therapeutic drug monitoring of Sunitinib is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability. This method employs a stable isotope-labeled internal standard, Sunitinib-d10, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated according to regulatory guidelines and is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2][3] It primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting tumor angiogenesis and cell proliferation. The clinical efficacy and toxicity of Sunitinib are correlated with its plasma concentrations, necessitating therapeutic drug monitoring to optimize treatment outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable results.

Signaling Pathway of Sunitinib

Sunitinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. By blocking the ATP binding site of these receptors, Sunitinib inhibits their phosphorylation and downstream signaling cascades.

Figure 1: Simplified signaling pathway of Sunitinib's mechanism of action.

Experimental Workflow

The analytical workflow consists of sample preparation involving protein precipitation with an organic solvent containing the internal standard, followed by centrifugation. The resulting supernatant is then injected into the LC-MS/MS system for analysis.

References

Application Note: Quantification of Sunitinib in Human Plasma using Sunitinib-d10

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of sunitinib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Sunitinib-d10 is utilized as the internal standard (IS) to ensure high precision and accuracy. The described methodology is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical trials involving sunitinib, an oral multi-targeted tyrosine kinase inhibitor. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), making it a cornerstone in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Due to significant inter-individual variability in its pharmacokinetics, monitoring plasma concentrations of sunitinib and its active metabolite, SU12662 (N-desethyl sunitinib), is essential to optimize therapeutic outcomes and minimize toxicity. A target trough concentration range of 50-100 ng/mL for the total of sunitinib and SU12662 has been suggested to be associated with clinical efficacy.

This document outlines a robust LC-MS/MS method for the determination of sunitinib in human plasma, employing this compound as the internal standard for reliable quantification.

Experimental Workflow

Caption: A generalized workflow for the quantification of sunitinib in human plasma.

Materials and Reagents

-

Sunitinib malate (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

tert-Butyl methyl ether (HPLC grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Deionized water

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following are representative systems and columns:

-

LC System: UPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Sunitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve sunitinib malate in a suitable solvent such as a 1:1 (v/v) mixture of acetonitrile and water to obtain a final concentration of 1 mg/mL of the free base.

-

This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a similar manner.

-

Working Solutions: Prepare serial dilutions of the sunitinib stock solution in a 1:1 (v/v) acetonitrile/water mixture to create calibration standards and quality control (QC) samples. A typical calibration curve ranges from 0.2 to 500 ng/mL. The this compound working solution is prepared by diluting the stock solution to a final concentration (e.g., 25 ng/mL) in the extraction solvent.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw frozen human plasma samples at room temperature.

-

To 100-200 µL of plasma in a clean tube, add the internal standard working solution.

-

Add an appropriate volume of extraction solvent (e.g., 4 mL of tert-butyl methyl ether).

-

Vortex the mixture for a specified time (e.g., 10 minutes) to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).

-

Transfer the organic supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Note on Light Sensitivity: Sunitinib is sensitive to light, which can cause isomerization from the Z (cis) to the E (trans) isomer. Therefore, all sample preparation steps should be performed under sodium light or in amber vials to minimize light exposure.

LC-MS/MS Method

The following tables summarize typical LC and MS parameters for the analysis of sunitinib.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Flow Rate | 0.150 - 0.4 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 40°C |

| Elution | Isocratic or Gradient |

| Run Time | 3 - 8 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Sunitinib | SU12662 | This compound |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 399 > 326 | 371 > 283 | 409 > 326 |

| Dwell Time | ~200 ms | ~200 ms | ~200 ms |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |

| Cone Voltage | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |

Method Validation and Performance

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines.

Table 3: Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by IS |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |

Sunitinib Metabolism and Quantification Logic

Caption: Metabolic pathway of sunitinib and its quantification using an internal standard.

Sunitinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its main active metabolite, N-desethyl sunitinib (SU12662). This metabolite has a similar in vitro potency to the parent drug. Therefore, for therapeutic drug monitoring, the combined plasma concentrations of sunitinib and SU12662 are often considered. The use of a stable isotope-labeled internal standard, this compound, which co-elutes with sunitinib, is crucial for correcting for any variability during sample preparation and analysis, thereby ensuring accurate and precise quantification.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of sunitinib in human plasma. This method is well-suited for clinical applications, including therapeutic drug monitoring and pharmacokinetic studies, facilitating personalized dosing strategies to improve patient outcomes.

Protocol for the Bioanalytical Method Development of Sunitinib using Sunitinib-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2] It functions by inhibiting multiple RTKs, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are implicated in tumor growth, angiogenesis, and metastatic progression of cancer.[1][2] Given its therapeutic importance, a robust and reliable bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides a detailed protocol for the development and validation of a bioanalytical method for the quantification of Sunitinib in human plasma using its deuterated stable isotope, Sunitinib-d10, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it compensates for variability in sample preparation and matrix effects.[3]

Sunitinib's Mechanism of Action

Sunitinib targets multiple RTKs, leading to the inhibition of several downstream signaling pathways critical for tumor development.[4][5] Key inhibited pathways include the RAS/MAPK and PI3K/AKT pathways, which ultimately impede tumor growth and angiogenesis.[4]

Experimental Protocols

Materials and Reagents

-

Analytes: Sunitinib malate, this compound (deuterated internal standard)

-

Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

-

Chemicals and Solvents:

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is required.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sunitinib and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Sunitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a separate set of working solutions for QC samples at low, medium, and high concentrations.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Sunitinib working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Protein Precipitation (PP)

Protein precipitation is a straightforward and widely used method for sample cleanup.

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation.[6][7][8]

-

To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Add 50 µL of 0.1 M NaOH to basify the sample.

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of Sunitinib. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[9] |

| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Formate[9][10] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[10] |

| Flow Rate | 0.25 - 0.4 mL/min[6][8] |

| Gradient | Optimized for separation of Sunitinib and its metabolites |

| Column Temperature | 40°C[9] |

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Sunitinib) | m/z 399.2 → 283.2[6][8] |

| MRM Transition (this compound) | m/z 409.3 → 283.2[6][8] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 - 200 ms |

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Sunitinib and this compound in blank plasma samples.

-

Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 1 - 500 ng/mL). A correlation coefficient (r²) > 0.99 is desirable.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[10]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Table 3: Example Validation Data Summary

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.99 | 0.998 |

| LLOQ | S/N > 10, Acc & Prec ±20% | 1 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% | < 10% |

| Inter-day Precision (CV%) | ≤ 15% | < 12% |

| Intra-day Accuracy (%) | 85 - 115% | 95 - 105% |

| Inter-day Accuracy (%) | 85 - 115% | 92 - 108% |

| Recovery (%) | Consistent and reproducible | 85 - 95% |

| Matrix Factor | 0.85 - 1.15 | 0.95 - 1.05 |

Data Presentation and Analysis

Quantitative data should be processed using the instrument's software. The concentration of Sunitinib in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve. All quantitative results should be summarized in clear and well-structured tables.

Conclusion

This protocol provides a comprehensive framework for the development and validation of a robust and reliable bioanalytical method for the quantification of Sunitinib in human plasma using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, selectivity, and accuracy, making it suitable for a wide range of applications in clinical and research settings. Adherence to rigorous validation procedures is essential to ensure the quality and reliability of the generated data.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.eur.nl [pure.eur.nl]

- 9. btrc-charity.org [btrc-charity.org]

- 10. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Sunitinib and its Active Metabolite in Human Plasma by LC-MS/MS

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sunitinib and its primary active metabolite, N-desethyl sunitinib (SU12662), in human plasma. Sunitinib-d10 is employed as the internal standard (IS) to ensure accuracy and precision. The described protocol involves a straightforward protein precipitation extraction procedure and offers high throughput for pharmacokinetic and therapeutic drug monitoring (TDM) studies. All experimental protocols are detailed, and key validation data are presented in tabular format for clarity.

Introduction

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] It functions by inhibiting several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3][4] Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active N-desethyl metabolite, SU12662, which exhibits potency comparable to the parent drug.[1] Given the significant inter-individual variability in its pharmacokinetics and a narrow therapeutic window, TDM of both sunitinib and SU12662 is crucial for optimizing therapeutic outcomes and minimizing toxicity.[3][4]

This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of sunitinib and SU12662 in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

Sunitinib malate (analytical standard)

-

N-desethyl sunitinib (SU12662) (analytical standard)

-

This compound (internal standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[5]

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of sunitinib, SU12662, and this compound in methanol.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at various concentrations.[6]

Sample Preparation Protocol

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 2.5 min, hold at 90% B for 0.5 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 4.0 minutes[5] |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 550 °C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sunitinib | 399.3 | 283.2 | 35 |

| N-desethyl sunitinib (SU12662) | 371.2 | 283.1 | 38 |

| This compound (IS) | 409.2 | 325.9 | 35 |

Results and Discussion

Method Validation

The LC-MS/MS method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.

Table 2: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Sunitinib | 0.2 - 100[5][6] | 0.2[5] | >0.995 |

| N-desethyl sunitinib (SU12662) | 0.2 - 100[5][6] | 0.2[5] | >0.995 |

Table 3: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Sunitinib | Low | 0.6 | < 10 | < 10 | 90 - 110 |

| Mid | 25 | < 10 | < 10 | 90 - 110 | |

| High | 80 | < 10 | < 10 | 90 - 110 | |

| N-desethyl sunitinib | Low | 0.6 | < 10 | < 10 | 90 - 110 |

| Mid | 25 | < 10 | < 10 | 90 - 110 | |

| High | 80 | < 10 | < 10 | 90 - 110 |

Table 4: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Sunitinib | > 85 | 95 - 105 |

| N-desethyl sunitinib (SU12662) | > 85 | 95 - 105 |

| This compound (IS) | > 85 | 95 - 105 |

The method demonstrated excellent stability of sunitinib and SU12662 in plasma under various storage conditions, including freeze-thaw cycles and long-term storage at -80°C.

Sunitinib Signaling Pathway

Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) on the surface of cancer cells and endothelial cells. This blockade disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Conclusion